molecular formula C15H18BNO4 B3006530 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid CAS No. 294852-07-6

4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid

Cat. No. B3006530
Key on ui cas rn: 294852-07-6
M. Wt: 287.12
InChI Key: OGMYIGRGJGXLLH-UHFFFAOYSA-N
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Patent
US07022883B2

Procedure details

In a dry flask under Argon was added butylmagnesium chloride (2.0 M in THF, 2.0 mL, 4.0 mmol) and anhydrous THF (10 mL). The solution was cooled to −5° C. and butyllithium (1.6 M in hexane, 5.0 mL, 8.0 mmol) was added dropwise while the temperature was kept below 0° C. After the resulting solution was stirred at 0° C. for 0.5 h, the temperature was lowered to −5° C. N-Boc-4-bromo-1-aminonaphthalene (0.64 g, 2.0 mmol) was dissolved in anhydrous THF(10 mL) and added dropwise while the temperature was kept below 0° C. The solution was stirred at 0° C. for 0.5 h. HPLC of a sample taken from the solution and quenched with MeOH indicated that no starting material was left. The temperature was lowered to −5° C. and trimethyl borate(2.5 mL, 22.0 mmol) was added slowly. After the mixture was stirred at 0° C. for 2 h, ammonium chloride solution (saturated, 20 mL) was added and the mixture was stirred at 21° C. for 0.5 h. The pH of the mixture was adjusted to 7 with sodium bicarbonate and the mixture was stirred at 21° C. for 18 h. Ethyl acetate (10 mL) was added and the mixture was stirred for 0.5 h. The organic layer was separated and dried with magnesium sulfate. The solvent was removed under vacuum and then hexane (60 mL) was added and the resulting slurry was stirred for 0.5 h. Filtration and hexane (10 mL) wash gave the title compound as a white solid (0.46 g, 80.5% pure, 65% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.64 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Yield
65%

Identifiers

REACTION_CXSMILES
C([Mg]Cl)CCC.C([Li])CCC.[C:12]([NH:19][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23](Br)=[CH:22][CH:21]=1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13].[B:31](OC)([O:34]C)[O:32]C.[Cl-].[NH4+].C(=O)(O)[O-].[Na+]>C1COCC1.C(OCC)(=O)C>[C:12]([NH:19][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:23]([B:31]([OH:34])[OH:32])=[CH:22][CH:21]=1)([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(CCC)[Mg]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0.64 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C2=CC=CC=C12)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.5 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Five
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
After the resulting solution was stirred at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 0° C
CUSTOM
Type
CUSTOM
Details
was lowered to −5° C
ADDITION
Type
ADDITION
Details
added dropwise while the temperature
CUSTOM
Type
CUSTOM
Details
was kept below 0° C
STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
quenched with MeOH
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
was lowered to −5° C.
STIRRING
Type
STIRRING
Details
After the mixture was stirred at 0° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 21° C. for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at 21° C. for 18 h
Duration
18 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
hexane (60 mL) was added
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
Filtration and hexane (10 mL)
WASH
Type
WASH
Details
wash

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1=CC=C(C2=CC=CC=C12)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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